7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position and a dihydropyrrolo structure fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2,4-diaminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, oxidized or reduced derivatives, and more complex fused heterocycles.
Scientific Research Applications
7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly as inhibitors of enzymes such as purine nucleoside phosphorylase.
Biological Studies: The compound is used in studies related to cell signaling and molecular interactions.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a purine nucleoside phosphorylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of nucleosides and thereby affecting cellular processes . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4-amine: Similar in structure but with an amine group instead of a dihydropyrrolo structure.
7-Bromothieno[3,2-d]pyrimidin-4(1H)-one: Contains a thieno ring instead of a pyrrolo ring.
2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one: A potent purine nucleoside phosphorylase inhibitor with a thienylmethyl group.
Uniqueness
7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a dihydropyrrolo structure. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H4BrN3O |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,4H,(H,9,10,11) |
InChI Key |
WTSLCDRGNLYDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(=N1)C(=O)NC=N2)Br |
Origin of Product |
United States |
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